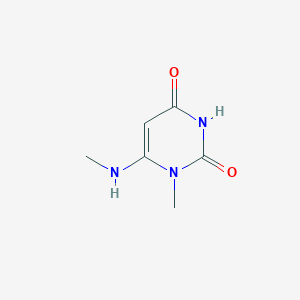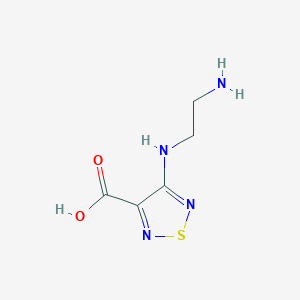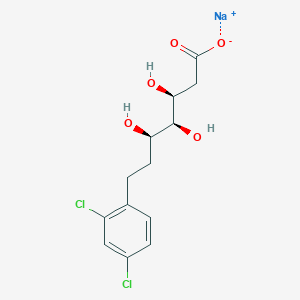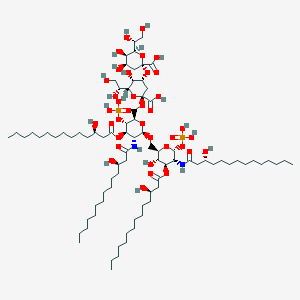
(KDO)2-lipid IVA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(KDO)2-lipid IVA is a synthetic molecule that is used in scientific research to study the immune response of organisms. It is a potent stimulator of the immune system and has been used extensively in laboratory experiments to investigate the molecular mechanisms of the immune response.
Scientific Research Applications
Lipopolysaccharide Structure and Function
(KDO)2-lipid IVA is a critical component in the structure and function of lipopolysaccharides (LPS). LPS are essential components of the outer membrane of Gram-negative bacteria, involved in bacterial survival and host interactions. The lipid A domain anchors LPS to the outer membrane and is typically a disaccharide of glucosamine that is acylated and phosphorylated. The core and O-antigen carbohydrate domains are linked to the lipid A moiety through the eight-carbon sugar 3-deoxy-d-manno-octulosonic acid (KDO). In Helicobacter pylori, the lipid A has been characterized as having a single KDO residue attached, predicting in vivo a monofunctional KDO transferase. However, it has been demonstrated that H. pylori WaaA is a bifunctional enzyme transferring two KDO sugars to the tetra-acylated lipid A precursor lipid IVA. The discovery of a KDO hydrolase in membranes of H. pylori capable of removing the outer KDO sugar from KDO2-lipid A signifies the complexity and specificity of LPS structure in different bacterial strains (Stead et al., 2005).
Modification and Adaptation of Lipid IVA
The study of Escherichia coli strains has revealed that lipid IVA, a precursor of LPS biosynthesis that lacks any glycosylation, can sustain bacterial viability when certain conditions are met. This indicates the presence of a suppressor, potentially involved in the transport of lipid IVA from the inner membrane, relieving toxic side effects of lipid IVA accumulation and providing sufficient amounts of LPS precursors to support outer membrane (OM) biogenesis. Specific amino acid substitutions in conserved inner membrane proteins, like YhjD and MsbA, have been identified as compensatory suppressor mutations of the lethal ΔKdo phenotype. These findings highlight the flexibility and adaptability of bacterial cell membranes under Kdo-depleted conditions (Mamat et al., 2008).
Enzymatic Processes and LPS Biosynthesis
Kdo hydroxylase is identified as an inner core assembly enzyme in the Kdo-containing LPS biosynthesis. The enzyme, functioning after the Kdo-transferase KdtA but before the heptosyl-transferase WaaC, utilizes Kdo2-lipid IVA or Kdo2-lipid A as substrates, but not Kdo-lipid IVA in vivo as well as in vitro. This specificity underlines the critical role of Kdo hydroxylase in the assembly and biosynthesis of LPS, a process crucial for the viability of certain Gram-negative pathogens (Chung et al., 2014).
Relevance in Innate Immune System Activation
Kdo2-Lipid A has been identified as a defined endotoxin that activates macrophages via TLR-4. The elucidation of its structure and purity is crucial for understanding its interactions with receptors like TLR-4/MD2. The LIPID MAPS Consortium has emphasized the significance of Kdo2-Lipid A in quantifying temporal and spatial changes in lipids that occur with cellular metabolism and establishing dynamic lipid networks. This underscores the importance of Kdo2-Lipid A in the study of the innate immune system and its activation pathways (Raetz et al., 2006).
properties
CAS RN |
143600-83-3 |
|---|---|
Product Name |
(KDO)2-lipid IVA |
Molecular Formula |
C84H154N2O37P2 |
Molecular Weight |
1846.1 g/mol |
IUPAC Name |
(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C84H154N2O37P2/c1-5-9-13-17-21-25-29-33-37-41-55(89)45-65(96)85-69-77(117-67(98)47-57(91)43-39-35-31-27-23-19-15-11-7-3)73(102)63(115-80(69)123-125(110,111)112)53-113-79-70(86-66(97)46-56(90)42-38-34-30-26-22-18-14-10-6-2)78(118-68(99)48-58(92)44-40-36-32-28-24-20-16-12-8-4)76(122-124(107,108)109)64(116-79)54-114-83(81(103)104)50-62(72(101)75(120-83)61(95)52-88)119-84(82(105)106)49-59(93)71(100)74(121-84)60(94)51-87/h55-64,69-80,87-95,100-102H,5-54H2,1-4H3,(H,85,96)(H,86,97)(H,103,104)(H,105,106)(H2,107,108,109)(H2,110,111,112)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-,84-/m1/s1 |
InChI Key |
XAOLJGCZESYRFT-VHSKNIDJSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Other CAS RN |
143600-83-3 |
synonyms |
3-deoxy-2-octulosonic acid(2)-lipid IV(A) 3-deoxy-D-manno-2-octulosonic acid(2)-lipid IVA Kdo(2)-lipid IV(A) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



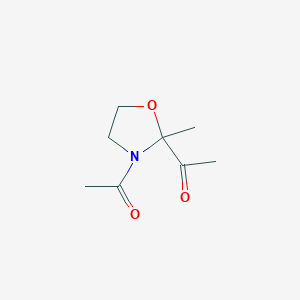

![2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B115411.png)
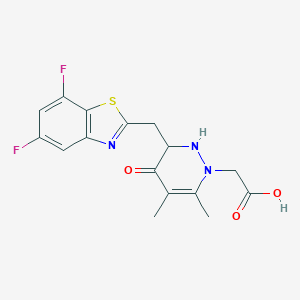
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B115422.png)
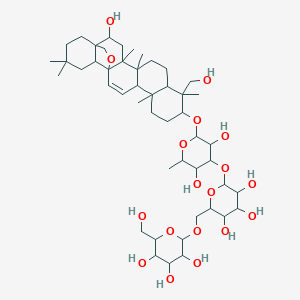
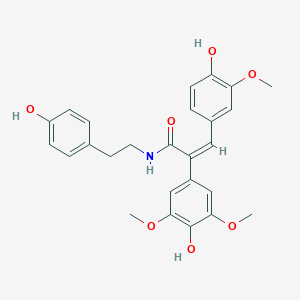
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)
